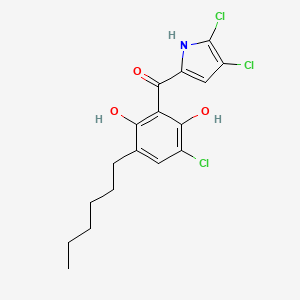

Celastramycin A

Description

Properties

IUPAC Name |

(3-chloro-5-hexyl-2,6-dihydroxyphenyl)-(4,5-dichloro-1H-pyrrol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl3NO3/c1-2-3-4-5-6-9-7-10(18)15(23)13(14(9)22)16(24)12-8-11(19)17(20)21-12/h7-8,21-23H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAMZQVPJOAFJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=C(C(=C1O)C(=O)C2=CC(=C(N2)Cl)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432706 | |

| Record name | Celastramycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491600-94-3 | |

| Record name | Celastramycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Celastramycin A: A Technical Guide to its Discovery, Natural Source, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celastramycin A, a novel benzoyl pyrrole-type natural product, has emerged as a compound of significant interest due to its potent biological activities. Initially identified as an innate immune suppressor, it was later discovered to be a powerful inhibitor of pulmonary artery smooth muscle cell (PASMC) proliferation, a key factor in the pathology of pulmonary arterial hypertension (PAH). This technical guide provides an in-depth overview of the discovery of this compound, its natural source, detailed experimental protocols for its study, and a comprehensive analysis of its mechanism of action. Quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Discovery and Natural Source

This compound was originally isolated from the endophytic bacterium Streptomyces sp. MaB-QuH-8, which resides in the wood of plants from the Celastraceae family. Its initial discovery was as a potent suppressor of the innate immune system, identified through functional screenings using an ex vivo Drosophila culture system.

Subsequently, in a high-throughput screening of 5,562 compounds from a library at Tohoku University, this compound was identified as a lead compound that inhibits the proliferation of pulmonary artery smooth muscle cells (PASMCs) from patients with pulmonary arterial hypertension (PAH). This discovery highlighted its therapeutic potential for PAH, a disease characterized by excessive PASMC proliferation.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, primarily centered around immunosuppression and the inhibition of cellular proliferation. Its efficacy has been quantified in various assays, with key data summarized in the tables below.

| Biological Activity | Assay System | Metric | Value | Reference |

| Immunosuppression | ex vivo Drosophila culture | IC50 | 0.008 µg/mL | |

| Anti-inflammatory | Human Umbilical Vein Endothelial Cells (HUVECs) | IC50 (IL-8 production) | 0.06 µg/mL | |

| Antibacterial | Gram-positive bacteria and mycobacteria | MIC | as low as 0.05 µg/mL | |

| Anti-proliferative | Pulmonary Artery Smooth Muscle Cells (PAH-PASMCs) | - | Dose-dependent inhibition | |

| Table 1: Summary of Quantitative Biological Data for this compound. |

Experimental Protocols

This section details the methodologies for key experiments related to the isolation, characterization, and evaluation of this compound.

Isolation of this compound from Streptomyces sp. MaB-QuH-8

A general protocol for the isolation of secondary metabolites from Streptomyces species involves fermentation, extraction, and chromatographic purification.

-

Fermentation: Inoculate a suitable liquid medium (e.g., ISP2 broth) with a pure culture of Streptomyces sp. MaB-QuH-8. Incubate the culture for several days on a rotary shaker at 28°C to allow for the production of secondary metabolites.

-

Extraction: After incubation, pellet the bacterial cells by centrifugation. Extract the supernatant and the mycelial cake with an organic solvent such as ethyl acetate. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Purification: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components. Monitor the fractions by thin-layer chromatography (TLC). Further purify the active fractions using high-performance liquid chromatography (HPLC) to yield pure this compound.

High-Throughput Screening (HTS) for Inhibitors of PAH-PASMC Proliferation

The discovery of this compound's anti-proliferative activity against PAH-PASMCs was the result of a high-throughput screening campaign.

-

Cell Culture: Culture human PAH-PASMCs in a suitable medium, such as SmGM-2, supplemented with growth factors.

-

Assay Preparation: Seed the PAH-PASMCs into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with compounds from a chemical library at a fixed concentration (e.g., 10 µM). Include appropriate positive (e.g., known inhibitor) and negative (e.g., DMSO vehicle) controls.

-

Incubation: Incubate the plates for a period sufficient to observe significant cell proliferation in the negative control wells (e.g., 48-72 hours).

-

Proliferation Assay: Measure cell proliferation using a validated method, such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures mitochondrial metabolic activity as an indicator of cell viability and proliferation.

-

Data Analysis: Calculate the percentage of proliferation inhibition for each compound relative to the controls. Identify "hit" compounds that exhibit significant inhibition.

Figure 1. High-throughput screening workflow for identifying inhibitors of PAH-PASMC proliferation.

Measurement of Reactive Oxygen Species (ROS)

This compound has been shown to reduce cytosolic ROS levels in PAH-PASMCs.

-

Cell Treatment: Culture PAH-PASMCs in multi-well plates and treat with various concentrations of this compound or vehicle control for a specified time.

-

Probe Incubation: Incubate the cells with a fluorescent probe sensitive to ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or CellROX Deep Red Reagent.

-

Fluorescence Measurement: After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microscope or a plate reader.

-

Data Analysis: Quantify the fluorescence intensity, which is proportional to the amount of ROS, and compare the levels between treated and control cells.

Assessment of Mitochondrial Function

The effect of this compound on mitochondrial function can be assessed by measuring the oxygen consumption rate (OCR).

-

Cell Preparation: Seed PAH-PASMCs on a Seahorse XF Cell Culture Microplate and treat with this compound or vehicle control.

-

Seahorse Assay: Use a Seahorse XF Analyzer to measure the OCR in real-time. Perform a mitochondrial stress test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).

-

Data Analysis: From the OCR measurements, calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Mechanism of Action

This compound exerts its therapeutic effects on PAH-PASMCs through a multi-faceted mechanism of action that involves the modulation of key signaling pathways related to cell proliferation, inflammation, and oxidative stress.

The ZFC3H1-BRD4-HIF-1α Axis

This compound directly binds to the zinc finger C3H1 domain-containing protein (ZFC3H1). This interaction leads to the downregulation of Bromodomain-containing protein 4 (BRD4). BRD4 is a reader of acetylated histones and a transcriptional coactivator. Reduced BRD4 levels subsequently lead to a decrease in the expression of hypoxia-inducible factor 1-alpha (HIF-1α). HIF-1α is a key transcription factor that is abnormally activated in PAH-PASMCs and promotes a pro-proliferative and metabolic shift towards glycolysis. By inhibiting this axis, this compound suppresses the hyperproliferative state of these cells.

Inhibition of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a pro-inflammatory transcription factor that is highly active in PAH-PASMCs. This compound has been shown to significantly reduce the levels of NF-κB in the nucleus of these cells. This inhibition of NF-κB signaling contributes to the anti-inflammatory effects of this compound, leading to a reduction in the secretion of inflammatory cytokines.

Activation of the Nrf2 Pathway

This compound treatment leads to an increase in the protein levels of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular response to oxidative stress. Nrf2 activation upregulates the expression of antioxidant genes, which helps to reduce the levels of reactive oxygen species (ROS) in PAH-PASMCs. The downregulation of BRD4 by this compound may also play a role in the activation of the Nrf2 pathway, as BRD4 inhibition has been shown to reduce the expression of Keap1, an inhibitor of Nrf2.

Figure 2. Signaling pathway of this compound in PAH-PASMCs.

Conclusion

This compound is a promising natural product with significant therapeutic potential, particularly for the treatment of pulmonary arterial hypertension. Its discovery through high-throughput screening and its well-characterized mechanism of action provide a solid foundation for further preclinical and clinical development. The experimental protocols and signaling pathway information detailed in this guide offer valuable resources for researchers in the field of drug discovery and development. The ability of this compound to target multiple pathological processes in PAH, including proliferation, inflammation, and oxidative stress, makes it a compelling candidate for future therapeutic strategies.

Celastramycin A in Pulmonary Arterial Hypertension: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by the remodeling of small pulmonary arteries, leading to increased pulmonary vascular resistance and subsequent right heart failure.[1][2] Current therapeutic strategies primarily focus on vasodilation and have limited efficacy in reversing the underlying vascular pathology.[3][4] This has spurred the search for novel therapeutic agents that target the core cellular and molecular drivers of the disease. Celastramycin A, a benzoyl pyrrole-type compound originally isolated from a bacterial extract, has emerged as a promising candidate.[3][4][5][6][7][8][9] Identified through high-throughput screening, this compound exhibits a multi-faceted mechanism of action that addresses the key pathological features of PAH, including hyperproliferation of pulmonary artery smooth muscle cells (PASMCs), inflammation, oxidative stress, and mitochondrial dysfunction.[3][5][6][7][8] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its therapeutic effects in PAH, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Pathophysiology of Pulmonary Arterial Hypertension

PAH is fundamentally a disease of vascular remodeling, driven by a complex interplay of cellular and molecular events.[1][2] Key among these is the enhanced proliferation and suppressed apoptosis of pulmonary artery smooth muscle cells (PASMCs), which contributes to the thickening of the vessel walls and narrowing of the lumen.[10][11] This hyperproliferative state is sustained by a combination of factors, including chronic inflammation, increased oxidative stress, and a metabolic shift towards aerobic glycolysis, reminiscent of the Warburg effect in cancer cells.[5][11] Endothelial dysfunction is also a critical initiating factor, leading to an imbalance in vasoactive mediators and the release of pro-proliferative factors.[2][12][13] Several key signaling pathways are dysregulated in PAH, including those involving Hypoxia-Inducible Factor 1α (HIF-1α), Nuclear Factor-κB (NF-κB), and growth factors, creating a pro-proliferative and anti-apoptotic environment.[5][14][15][16]

This compound: A Multi-Targeted Approach to PAH Therapy

This compound was identified from a library of 5,562 compounds as a potent inhibitor of PAH-PASMC proliferation.[3][4][5][6][9] Its therapeutic potential lies in its ability to simultaneously modulate several of the core pathological pathways dysregulated in PAH.

Anti-proliferative and Pro-apoptotic Effects

This compound inhibits the proliferation of PASMCs from PAH patients in a dose-dependent manner, with significantly smaller effects on PASMCs from healthy donors.[3][4][5][6][8] Notably, this anti-proliferative effect is achieved with minimal induction of apoptosis, suggesting a primary mechanism of cytostatic action rather than cytotoxicity.[5][7][8] The compound also suppresses the hyperproliferative and apoptosis-resistant phenotype of pulmonary artery endothelial cells (PAECs) from PAH patients.[5]

Attenuation of Inflammatory Signaling

Chronic inflammation is a hallmark of PAH. This compound demonstrates potent anti-inflammatory properties by targeting key inflammatory signaling nodes:

-

NF-κB Signaling: this compound reduces the protein levels of NF-κB, a key transcription factor that drives the expression of numerous pro-inflammatory and pro-proliferative genes.[3][5][6][8][9][14] It significantly reduces NF-κB levels in the nuclear extracts of PAH-PASMCs.[14]

-

TLR4-NF-κB-ERK Pathway: The compound has been shown to suppress the Toll-like receptor 4 (TLR4)-NF-κB-Extracellular signal-regulated kinase (ERK) signaling pathway.[14] It reduces the gene expression of TLR4 and NF-κB (RELA) and decreases the phosphorylation of ERK1/2 in PAH-PASMCs.[4][14]

-

Cytokine Secretion: By inhibiting these pathways, this compound leads to a significant reduction in the secretion of pro-inflammatory cytokines, chemokines, and growth factors from PAH-PASMCs.[3][5][6][8]

Mitigation of Oxidative Stress

Oxidative stress plays a crucial role in the pathogenesis of PAH.[5] this compound counteracts this by:

-

Reducing Reactive Oxygen Species (ROS): It significantly decreases the levels of cytosolic ROS in PAH-PASMCs.[3][4][5][6][7][8]

-

Activating the Nrf2 Pathway: this compound increases the protein levels of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular antioxidant response.[3][4][5][6][7][8][14]

Restoration of Mitochondrial Function

PAH is associated with a metabolic shift to aerobic glycolysis, driven by the abnormal activation of HIF-1α.[5] this compound helps to reverse this metabolic dysregulation:

-

Downregulation of HIF-1α: The compound reduces the protein and mRNA levels of HIF-1α in PAH-PASMCs, which helps to restore normal aerobic metabolism.[3][5][6][8][9]

-

Improved Mitochondrial Metabolism: Through the use of a Seahorse analyzer, it has been demonstrated that this compound recovers mitochondrial function, evidenced by measurements of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).[4] Metabolome analysis has confirmed an increase in metabolites of the TCA cycle in PAH-PASMCs following treatment.[4] This is accompanied by the recovery of mitochondrial network formation.[3][5][6][7][8]

Interaction with ZFC3H1 and BRD4

The effects of this compound are mediated, at least in part, by its interaction with specific proteins:

-

ZFC3H1: Zinc finger C3H1 domain-containing protein (ZFC3H1) has been identified as a binding partner of this compound, regulating its effects on the key transcription factors.[3][5][6][7][8]

-

BRD4: this compound reduces the protein levels of Bromodomain-containing protein 4 (BRD4), a member of the BET family with known inflammatory properties.[4][14] The downregulation of BRD4 may also contribute to the observed effects on the Keap1-Nrf2 signaling pathway.[14]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound in PAH.

Table 1: Cellular Effects of this compound on Human PAH-PASMCs

| Parameter | Effect of this compound | Significance | Reference |

| Cell Proliferation | Dose-dependent inhibition | p<0.05 | [4][5] |

| Apoptosis | Minimal induction | - | [5][7][8] |

| NF-κB Nuclear Levels | Significantly reduced | p<0.05 | [4][14] |

| ERK1/2 Phosphorylation | Significantly reduced | p<0.05 | [4][14] |

| Cytosolic ROS Levels | Significantly reduced | p<0.05 | [4] |

| Nrf2 Protein Levels | Increased | p<0.05 | [4] |

| BRD4 Protein Levels | Significantly reduced | p<0.05 | [4] |

| HIF-1α Protein Levels | Reduced | - | [3][5][6][8][9] |

Table 2: In Vivo Efficacy of this compound in Animal Models of PAH

| Animal Model | Effect of this compound | Significance | Reference |

| Hypoxia-induced PH (Mice) | Ameliorated pulmonary hypertension | p<0.05 | [4] |

| Monocrotaline-induced PH (Rats) | Ameliorated pulmonary hypertension | p<0.05 | [4] |

| Sugen/Hypoxia-induced PH (Rats) | Ameliorated pulmonary hypertension | p<0.05 | [4] |

Key Experimental Protocols

The mechanism of action of this compound in PAH was elucidated through a series of established experimental methodologies.

-

High-Throughput Screening (HTS):

-

Objective: To identify compounds that inhibit the proliferation of PAH-PASMCs.

-

Method: A library of 5,562 compounds was screened using an automated system. Cell viability and proliferation of human PAH-PASMCs were measured, likely using assays such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, to identify initial hits.[3][4][5][6]

-

-

Cell Proliferation and Viability Assays:

-

Objective: To confirm the dose-dependent anti-proliferative effects of this compound.

-

Method: Human PAH-PASMCs and control PASMCs were treated with varying concentrations of this compound. Cell numbers were quantified over time using the MTT assay or direct cell counting.[5][14] Cell toxicity was assessed to distinguish between cytostatic and cytotoxic effects.[4]

-

-

Apoptosis Assays:

-

Objective: To determine if the anti-proliferative effect of this compound is due to the induction of apoptosis.

-

Method: Treated cells were stained with Annexin V and Propidium Iodide (PI) followed by flow cytometry, or subjected to TUNEL (terminal deoxynucleotidyl transferase-mediated dUTP nick-end labeling) staining to detect DNA fragmentation, a hallmark of apoptosis.[5]

-

-

Western Blotting and RT-PCR:

-

Objective: To quantify changes in protein and gene expression levels of key signaling molecules.

-

Method: Western blotting was used to measure the protein levels of HIF-1α, NF-κB, Nrf2, phosphorylated ERK1/2, and BRD4 in total cell lysates or nuclear extracts.[14] Real-time polymerase chain reaction (RT-PCR) was used to measure the mRNA expression levels of genes such as HIF1A, RELA (NF-κB p65), and TLR4.[5][14]

-

-

Measurement of Reactive Oxygen Species (ROS):

-

Objective: To assess the antioxidant effect of this compound.

-

Method: Intracellular ROS levels in PAH-PASMCs were measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCF-DA), which becomes fluorescent upon oxidation.

-

-

Mitochondrial Function Analysis:

-

Objective: To evaluate the impact of this compound on mitochondrial metabolism.

-

Method: A Seahorse XF Analyzer was used for real-time measurement of the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[4]

-

-

Animal Models of Pulmonary Hypertension:

-

Objective: To evaluate the in vivo efficacy of this compound.

-

Method: Three established rodent models were used: the hypoxia-induced PH model in mice, the monocrotaline (MCT)-induced PH model in rats, and the Sugen 5416/hypoxia (SuHx)-induced PH model in rats.[1][4][17] Efficacy was assessed by measuring hemodynamic parameters (e.g., right ventricular systolic pressure), right ventricular hypertrophy (Fulton index), and histological analysis of pulmonary vascular remodeling.

-

Visualizing the Mechanism of Action

The following diagrams illustrate the core signaling pathways targeted by this compound and the experimental workflow used in its discovery and characterization.

Caption: this compound signaling pathway in PAH-PASMCs.

Caption: Experimental workflow for this compound in PAH research.

Conclusion and Future Directions

This compound represents a significant advance in the search for novel PAH therapeutics. By targeting the fundamental pathogenic mechanisms of PASMC proliferation, inflammation, oxidative stress, and metabolic dysregulation, it offers a more comprehensive approach than existing vasodilator therapies.[5][6] The compound's ability to downregulate HIF-1α and NF-κB while simultaneously upregulating the protective Nrf2 pathway underscores its multi-pronged mechanism of action.[5][14] The successful amelioration of pulmonary hypertension in three distinct and clinically relevant animal models provides a strong rationale for its further development.[6][7] Future research should focus on optimizing the therapeutic index of this compound and its analogs, elucidating the precise molecular interactions with its binding partner ZFC3H1, and ultimately, translating these promising preclinical findings into clinical trials for patients with PAH.

References

- 1. Animal models of pulmonary arterial hypertension: the hope for etiological discovery and pharmacological cure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endothelial dysfunction in pulmonary arterial hypertension: an evolving landscape (2017 Grover Conference Series) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. ahajournals.org [ahajournals.org]

- 5. ahajournals.org [ahajournals.org]

- 6. Identification of Celastramycin as a Novel Therapeutic Agent for Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. keio.elsevierpure.com [keio.elsevierpure.com]

- 10. Potassium channels in the regulation of pulmonary artery smooth muscle cell proliferation and apoptosis: pharmacotherapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pulmonary artery smooth muscle cell hyperproliferation and metabolic shift triggered by pulmonary overcirculation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Endothelial Dysfunction in Pulmonary Hypertension: Cause or Consequence? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Novel signaling pathways in pulmonary arterial hypertension (2015 Grover Conference Series) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Experimental animal models of pulmonary hypertension: Development and challenges - PMC [pmc.ncbi.nlm.nih.gov]

Celastramycin A and the HIF-1α Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celastramycin A, a benzoyl pyrrole-type compound, has emerged as a significant modulator of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on HIF-1α and associated pathways, and detailed experimental protocols for studying these interactions. The primary focus of this document is on the findings related to Pulmonary Arterial Hypertension (PAH), with broader implications for other HIF-1α-driven pathologies such as cancer.

Core Mechanism of Action

This compound exerts its inhibitory effect on HIF-1α through a multi-step process involving key regulatory proteins. Mechanistic studies have demonstrated that this compound's effects are mediated by its binding to the Zinc finger C3H1 domain-containing protein (ZFC3H1)[1][2]. This interaction initiates a signaling cascade that leads to the suppression of Bromodomain-containing protein 4 (BRD4) and subsequently, a reduction in both HIF-1α protein and mRNA levels[1].

The proposed signaling pathway is as follows:

-

This compound binds to ZFC3H1 : This initial interaction is the key event triggering the downstream effects.

-

Inhibition of ZFC3H1 : The binding of this compound to ZFC3H1 inhibits its normal function.

-

Suppression of BRD4 : The inhibition of ZFC3H1 leads to a significant reduction in the expression of BRD4[1]. BRD4 is a known epigenetic reader that plays a crucial role in the transcription of various genes, including those involved in cell proliferation and inflammation[3][4].

-

Downregulation of HIF-1α : The suppression of BRD4 ultimately results in the downregulation of HIF-1α at both the mRNA and protein levels[1].

This mechanism suggests that this compound does not directly target HIF-1α but rather acts on an upstream regulator, ZFC3H1, to control HIF-1α expression.

Quantitative Data on the Effects of this compound

Table 1: Effect of this compound on HIF-1α and Related Cellular Processes in PAH-PASMCs

| Parameter | Effect of this compound | Quantitative Detail | Reference |

| HIF-1α Protein Levels | Reduction | Significant reduction in a dose-dependent manner. | [1][2] |

| HIF-1α (HIF1A) mRNA Levels | Reduction | Significant reduction. | [1] |

| PAH-PASMC Proliferation | Inhibition | Dose-dependent inhibition. | [1][2][5] |

| NF-κB Signaling | Inhibition | Significant reduction in NF-κB p65 and TLR4 mRNA. | [6] |

| Nrf2 Protein Levels | Increase | Increased protein levels. | [1][2] |

| Reactive Oxygen Species (ROS) Levels | Reduction | Significant reduction in cytosolic ROS. | [1][2] |

Effects on Downstream and Parallel Signaling Pathways

This compound's impact extends beyond the HIF-1α pathway, influencing other critical signaling networks involved in cellular stress, inflammation, and proliferation.

-

NF-κB Pathway : this compound has been shown to significantly reduce the activity of the NF-κB signaling pathway in PAH-PASMCs. This is evidenced by the reduced expression of NF-κB p65 and Toll-like receptor 4 (TLR4) mRNA[6].

-

Nrf2 Pathway : In contrast to its inhibitory effects on HIF-1α and NF-κB, this compound treatment leads to an increase in the protein levels of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response[1][2]. This upregulation of Nrf2 contributes to the observed reduction in reactive oxygen species (ROS).

The modulation of these interconnected pathways highlights the pleiotropic effects of this compound, making it a compound of interest for diseases with complex pathologies involving hypoxia, inflammation, and oxidative stress.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and its effects on the HIF-1α signaling pathway. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Western Blot for HIF-1α Protein Levels

This protocol is for the detection and quantification of HIF-1α protein levels in cell lysates.

a. Sample Preparation:

-

Culture cells (e.g., PAH-PASMCs) to the desired confluency and treat with various concentrations of this compound or vehicle control for the specified duration.

-

To induce HIF-1α expression, cells can be cultured under hypoxic conditions (e.g., 1% O2) or treated with a hypoxia-mimetic agent like cobalt chloride (CoCl2) or deferoxamine (DFO).

-

Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

b. Electrophoresis and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Load the samples onto an 8% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.

-

Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S.

c. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Quantitative Real-Time PCR (qRT-PCR) for HIF-1α mRNA Levels

This protocol is for the quantification of HIF1A mRNA expression.

a. RNA Extraction and cDNA Synthesis:

-

Culture and treat cells as described for the Western blot protocol.

-

Extract total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.

b. qRT-PCR:

-

Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for HIF1A and a reference gene (e.g., GAPDH or ACTB), and a SYBR Green master mix.

-

Perform the qRT-PCR using a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

-

Generate a melt curve at the end of the amplification to verify the specificity of the PCR product.

-

Calculate the relative expression of HIF1A mRNA using the 2^-ΔΔCt method, normalizing to the reference gene.

HIF-1α Luciferase Reporter Assay

This assay measures the transcriptional activity of HIF-1.

a. Cell Transfection:

-

Seed cells (e.g., HEK293T or the cell line of interest) in a 24-well plate.

-

Co-transfect the cells with a HIF-1α luciferase reporter plasmid (containing a hypoxia response element - HRE - driving firefly luciferase expression) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.

b. Treatment and Lysis:

-

After 24 hours of transfection, treat the cells with different concentrations of this compound or vehicle control.

-

Induce HIF-1α activity by exposing the cells to hypoxic conditions or a hypoxia-mimetic agent.

-

After the treatment period, wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase reporter assay kit.

c. Luciferase Activity Measurement:

-

Transfer the cell lysate to a luminometer plate.

-

Measure the firefly luciferase activity using a luminometer.

-

Add the Stop & Glo® reagent to quench the firefly luciferase signal and simultaneously measure the Renilla luciferase activity.

-

Calculate the relative HIF-1α transcriptional activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

siRNA-mediated Knockdown of ZFC3H1

This protocol is for the specific silencing of ZFC3H1 gene expression.

a. siRNA Transfection:

-

Seed cells in a 6-well plate to reach 30-50% confluency at the time of transfection.

-

Prepare two tubes for each condition: one with siRNA (targeting ZFC3H1 or a non-targeting control) diluted in serum-free medium, and another with a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) diluted in serum-free medium.

-

Combine the contents of the two tubes, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.

-

Add the siRNA-lipid complexes dropwise to the cells.

-

Incubate the cells for 24-72 hours.

b. Validation of Knockdown:

-

After the incubation period, harvest the cells.

-

Assess the knockdown efficiency at the mRNA level by qRT-PCR and at the protein level by Western blot, as described in the previous protocols.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. ahajournals.org [ahajournals.org]

- 2. Identification of Celastramycin as a Novel Therapeutic Agent for Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

Celastramycin A: A Technical Guide to its Function as a Novel Activator of the Nrf2 Pathway

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Celastramycin A, a benzoyl pyrrole compound, and its role as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress and inflammation, making it an attractive target for therapeutic intervention in a variety of diseases. This document synthesizes the current understanding of this compound's mechanism of action, supported by available data, and provides detailed experimental protocols for key assays relevant to its study. The information is intended to support researchers and professionals in the fields of pharmacology and drug development in their exploration of this compound and other Nrf2 activators.

Introduction to the Nrf2 Signaling Pathway

The Nrf2 signaling pathway is a master regulator of cellular redox homeostasis. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In response to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. These genes encode for antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H quinone oxidoreductase 1 [NQO1]), enzymes involved in glutathione synthesis (e.g., glutamate-cysteine ligase catalytic subunit [GCLC]), and other proteins that combat oxidative damage and inflammation.

Activation of the Nrf2 pathway is a promising therapeutic strategy for a range of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and chronic inflammatory diseases.

This compound: A Novel Nrf2 Activator

This compound is a benzoyl pyrrole-type compound originally isolated from a bacterial extract. Recent research has identified it as a novel activator of the Nrf2 pathway.[1] Its primary mechanism of action involves the modulation of Keap1, the key repressor of Nrf2.

Mechanism of Action

This compound activates the Nrf2 pathway primarily by reducing the protein levels of Keap1.[1] This decrease in Keap1 protein disrupts the sequestration and degradation of Nrf2 in the cytoplasm, leading to increased Nrf2 stabilization and subsequent nuclear translocation. In the nucleus, Nrf2 initiates the transcription of its target antioxidant and cytoprotective genes.

Furthermore, the effects of this compound are reported to be regulated by its binding to the Zinc finger C3H1 domain-containing protein (ZFC3H1).[1][2] The precise mechanism by which the this compound-ZFC3H1 interaction leads to Keap1 reduction and Nrf2 activation is an area of ongoing investigation. One hypothesis is that this interaction may influence downstream signaling pathways that regulate Keap1 expression or stability.[2]

References

An In-depth Technical Guide on the Anti-proliferative Effects of Celastramycin A on Pulmonary Artery Smooth Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-proliferative effects of Celastramycin A on Pulmonary Artery Smooth Muscle Cells (PASMCs), a key area of research in the development of novel therapeutics for Pulmonary Arterial Hypertension (PAH). This document details the experimental data, protocols, and underlying signaling pathways associated with this compound's mechanism of action.

Introduction

Pulmonary Arterial Hypertension (PAH) is a progressive disease characterized by the excessive proliferation of PASMCs, leading to vascular remodeling and increased pulmonary vascular resistance.[1] Current therapies primarily focus on vasodilation and have limited efficacy in advanced stages of the disease. This compound, a benzoyl pyrrole-type compound, has emerged as a promising therapeutic agent that directly targets the hyperproliferative state of PASMCs.[1][2] This guide summarizes the key findings related to the anti-proliferative effects of this compound on PASMCs.

Quantitative Data on the Anti-proliferative Effects of this compound

This compound has been shown to inhibit the proliferation of PASMCs derived from PAH patients (PAH-PASMCs) in a dose-dependent manner, with minimal effects on PASMCs from healthy donors.[1][2] The following tables summarize the quantitative data from key in vitro experiments.

Table 1: Dose-Dependent Inhibition of PAH-PASMC Proliferation by this compound

| This compound Concentration | Inhibition of Proliferation (%) |

| 1 µM | Data not explicitly available |

| 5 µM | >20% |

| 10 µM | Data not explicitly available |

| IC50 | ~5 µM (estimated) |

Data compiled from high-throughput screening results mentioned in published studies.[3] The IC50 is an estimation based on the reported effective concentration.

Table 2: Effect of this compound on Cell Cycle Distribution in PAH-PASMCs

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle Control | Data not explicitly available | Data not explicitly available | Data not explicitly available |

| This compound (5 µM) | Data not explicitly available | Data not explicitly available | Data not explicitly available |

Table 3: Effect of this compound on Key Signaling Proteins in PAH-PASMCs

| Target Protein | Effect of this compound Treatment | Quantification (Fold Change vs. Control) |

| p-ERK1/2 | Significantly Reduced | Data not explicitly available |

| p-Akt | Significantly Reduced | Data not explicitly available |

| NF-κB (nuclear) | Significantly Reduced | Data not explicitly available |

| HIF-1α | Reduced | Data not explicitly available |

| Nrf2 (nuclear) | Increased | Data not explicitly available |

| BRD4 | Significantly Reduced | Data not explicitly available |

| Survivin | Significantly Reduced | Data not explicitly available |

Qualitative effects are consistently reported in the literature.[4][5] Quantitative fold changes are not consistently provided in the source materials.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anti-proliferative effects of this compound on PASMCs.

Primary human PASMCs are isolated from the pulmonary arteries of PAH patients and healthy donors.[1] Cells are cultured in Smooth Muscle Growth Medium (SmGM) supplemented with 5% fetal bovine serum (FBS), growth factors, and antibiotics.[6] Experiments are typically performed on cells between passages 4 and 8.

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells.

-

Procedure:

-

Seed PASMCs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

5-ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine that is incorporated into DNA during active synthesis.

-

Procedure:

-

Culture PASMCs on coverslips in a 24-well plate.

-

Treat cells with this compound or vehicle control for the desired time.

-

Add EdU to the culture medium and incubate for a further 2-4 hours to allow for its incorporation into newly synthesized DNA.

-

Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.

-

Detect incorporated EdU using a click chemistry reaction with a fluorescently labeled azide.

-

Counterstain the nuclei with DAPI.

-

Visualize and quantify the percentage of EdU-positive cells using fluorescence microscopy.

-

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

Culture and treat PASMCs with this compound or vehicle control.

-

Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

-

Western blotting is used to detect changes in the expression and phosphorylation of specific proteins involved in signaling pathways.

-

Procedure:

-

Lyse treated PASMCs in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p-Akt, Akt, NF-κB, HIF-1α, Nrf2, BRD4, Survivin, and a loading control like β-actin or GAPDH) overnight at 4°C. Antibody dilutions typically range from 1:500 to 1:2000.[7][8]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Signaling Pathways and Experimental Workflows

The anti-proliferative effect of this compound on PASMCs is mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and experimental workflows.

Caption: this compound signaling cascade in PASMCs.

Caption: Workflow for proliferation assays.

Caption: Western blotting experimental workflow.

Conclusion

This compound demonstrates significant anti-proliferative effects on PASMCs from PAH patients by targeting multiple signaling pathways involved in cell growth, inflammation, and oxidative stress.[1] The data presented in this guide underscore its potential as a novel therapeutic agent for PAH. Further research is warranted to fully elucidate the quantitative aspects of its mechanism of action and to translate these promising in vitro findings into clinical applications.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Identification of Celastramycin as a Novel Therapeutic Agent for Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. Pulmonary Artery Smooth Muscle Cell Senescence Promotes the Proliferation of PASMCs by Paracrine IL-6 in Hypoxia-Induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]

- 8. Western Blot Antibody Staining & Detection [novusbio.com]

Celastramycin A: A Deep Dive into its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory properties of Celastramycin A, a novel benzoyl pyrrole-type compound. The information presented is based on current scientific literature and is intended to inform research and development efforts in the field of inflammation and related therapeutic areas.

Core Mechanism of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-targeted mechanism primarily centered on the modulation of key signaling pathways involved in the inflammatory response. The principal mechanism involves the inhibition of pro-inflammatory signaling cascades and the simultaneous upregulation of cellular antioxidant defenses.

Key Signaling Pathways Modulated by this compound

This compound has been shown to significantly impact several critical signaling pathways implicated in inflammation. These include the NF-κB, HIF-1α, and Nrf2 pathways. The compound's interaction with the epigenetic reader BRD4 and its binding partner ZFC3H1 also plays a crucial role in its anti-inflammatory and anti-proliferative effects.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been demonstrated to be a potent inhibitor of this pathway.[1][2] By suppressing NF-κB signaling, this compound effectively reduces the expression and secretion of key inflammatory mediators.[3][4][5]

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

Downregulation of HIF-1α

Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a critical role in cellular adaptation to low oxygen, but it is also implicated in inflammation and cancer.[6][7] this compound has been shown to reduce the protein levels of HIF-1α, thereby mitigating its pro-inflammatory and pro-proliferative signals.[1][3][4]

Figure 2: Downregulation of HIF-1α by this compound.

Upregulation of the Nrf2 Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[3] By activating the Nrf2 pathway, this compound enhances the expression of antioxidant enzymes, thereby reducing cellular levels of reactive oxygen species (ROS), which are known to perpetuate the inflammatory cascade.[1][8]

Figure 3: Upregulation of the Nrf2 pathway by this compound.

Role of BRD4 and ZFC3H1

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that regulates the transcription of genes involved in inflammation and cell cycle progression. This compound has been found to reduce the protein levels of BRD4.[1] Furthermore, the effects of this compound are regulated by its binding partner, Zinc finger C3H1 domain-containing protein (ZFC3H1).[1][3]

Quantitative Data on Anti-Inflammatory Effects

While specific quantitative data from dose-response studies are detailed in the primary literature, the following table summarizes the types of quantitative effects observed with this compound treatment.

| Parameter Measured | Effect of this compound | Cell/Model System |

| Inflammatory Cytokine Secretion | Dose-dependent reduction | Pulmonary Artery Smooth Muscle Cells (PASMCs) |

| Reactive Oxygen Species (ROS) Levels | Significant reduction | PASMCs |

| Pro-inflammatory Gene Expression | Downregulation | PASMCs |

| Antioxidant Enzyme Expression | Upregulation | PASMCs |

| Cell Proliferation | Inhibition in a dose-dependent manner | PASMCs |

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anti-inflammatory properties of this compound. For detailed, specific protocols, it is recommended to consult the original research articles.

Cell Culture

Pulmonary Artery Smooth Muscle Cells (PASMCs) from patients with pulmonary arterial hypertension and healthy donors are cultured in smooth muscle cell growth medium supplemented with growth factors, antibiotics, and fetal bovine serum. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting

-

Cell Lysis: Cells are treated with this compound or vehicle control for a specified time. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST and then incubated with primary antibodies against target proteins (e.g., NF-κB p65, phospho-IκBα, HIF-1α, Nrf2, BRD4, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability/Proliferation Assay

-

Cell Seeding: PASMCs are seeded in 96-well plates.

-

Treatment: Cells are treated with various concentrations of this compound for 24-72 hours.

-

Assay: Cell viability or proliferation is assessed using assays such as MTT, WST-1, or by direct cell counting. The absorbance is measured using a microplate reader.

Cytokine/Chemokine Analysis

The levels of secreted cytokines and chemokines (e.g., IL-6, IL-8, MCP-1) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits or multiplex bead-based assays according to the manufacturer's instructions.

Reactive Oxygen Species (ROS) Measurement

Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFDA). Cells are treated with this compound, followed by incubation with the ROS-sensitive dye. The fluorescence intensity is then measured using a fluorescence microplate reader or flow cytometer.

Experimental Workflow

The following diagram illustrates a general experimental workflow for characterizing the anti-inflammatory properties of a compound like this compound.

Figure 4: General experimental workflow for evaluating anti-inflammatory compounds.

Conclusion and Future Directions

This compound is a promising anti-inflammatory agent with a well-defined, multi-faceted mechanism of action. Its ability to concurrently inhibit key pro-inflammatory pathways (NF-κB, HIF-1α) and enhance antioxidant defenses (Nrf2) makes it a compelling candidate for further investigation in various inflammatory diseases. Future research should focus on in-depth in vivo studies to establish its efficacy and safety profile in relevant animal models of inflammatory conditions. Furthermore, elucidation of the precise molecular interactions between this compound, ZFC3H1, and the BRD4 complex will provide a more complete understanding of its mode of action and may facilitate the development of even more potent and selective anti-inflammatory therapeutics.

References

- 1. ahajournals.org [ahajournals.org]

- 2. reactionbiology.com [reactionbiology.com]

- 3. researchgate.net [researchgate.net]

- 4. Sirtuin-7 as a Novel Therapeutic Target in Vascular Smooth Muscle Cell Proliferation and Remodeling [jstage.jst.go.jp]

- 5. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hypoxia-inducible factor signaling in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The causes of pulmonary hypertension and the benefits of aerobic exercise for pulmonary hypertension from an integrated perspective [frontiersin.org]

- 8. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antioxidant Effects of Celastramycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celastramycin A, a novel benzoyl pyrrole compound, has demonstrated significant antioxidant properties with potential therapeutic applications, particularly in diseases with underlying oxidative stress, such as pulmonary arterial hypertension (PAH). This technical guide provides an in-depth overview of the antioxidant effects of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the involved signaling pathways. The primary mode of antioxidant action for this compound involves the modulation of the Keap1-Nrf2 and NF-κB signaling pathways, leading to a reduction in reactive oxygen species (ROS) and an enhancement of the endogenous antioxidant response.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects through neutralization by antioxidants, is a key pathological feature of numerous diseases. This compound has emerged as a promising compound that mitigates oxidative stress. Initially identified through high-throughput screening for its ability to inhibit the proliferation of pulmonary artery smooth muscle cells (PASMCs) from patients with PAH, its potent anti-inflammatory and antioxidant effects have become a focal point of research.[1][2] This guide synthesizes the current understanding of this compound's antioxidant activities to support further research and drug development efforts.

Mechanism of Antioxidant Action

This compound exerts its antioxidant effects primarily through two interconnected signaling pathways: the activation of the Nrf2-mediated antioxidant response and the inhibition of the pro-inflammatory and pro-oxidant NF-κB pathway.

Upregulation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular response to oxidative stress.[2] Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for proteasomal degradation.

This compound treatment leads to an increase in Nrf2 protein levels.[2] This is achieved through the downregulation of Keap1. The activated Nrf2 then translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcriptional upregulation of a suite of antioxidant and cytoprotective genes, including:

-

NAD(P)H quinone dehydrogenase-1 (NQO1)

-

Superoxide dismutase 2 (SOD2)

-

Heme oxygenase-1 (HMOX1)

-

Glutamate-cysteine ligase catalytic subunit (GCLC) [1]

This cascade of gene expression enhances the cell's capacity to neutralize ROS and detoxify harmful electrophiles. The binding partner of this compound, Zinc finger C3H1 domain-containing protein (ZFC3H1), has been identified as a key regulator in these mediated effects.[1][2]

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and is also linked to the production of ROS. In pathological states like PAH, NF-κB is often constitutively active.

This compound has been shown to significantly reduce the protein levels of NF-κB in the nucleus.[3] By inhibiting NF-κB, this compound not only curtails the inflammatory response but also reduces the expression of pro-oxidant enzymes and signaling molecules that contribute to oxidative stress. This inhibition is believed to be, at least in part, mediated through the suppression of the TLR4-NF-κB-ERK signaling axis.[1]

Furthermore, this compound has been shown to downregulate Bromodomain-containing protein 4 (BRD4), which in turn can reduce the expression of Keap1, providing a mechanistic link between its anti-inflammatory and antioxidant effects.[3]

Modulation of Mitochondrial Function and HIF-1α

This compound has also been found to improve mitochondrial energy metabolism and restore mitochondrial network formation.[1][2] It reduces the levels of hypoxia-inducible factor 1α (HIF-1α), a transcription factor that is abnormally activated in some disease states and contributes to impaired aerobic metabolism and increased oxidative stress.[1][2]

Quantitative Data Summary

The antioxidant and related effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key findings from studies on pulmonary artery smooth muscle cells (PASMCs) from patients with PAH.

| Parameter | Cell Type | Treatment | Observation | Significance |

| Cytosolic ROS Levels | PAH-PASMCs | This compound | Significant reduction | p < 0.05 |

| NADPH Oxidase Activity | PAH-PASMCs | This compound | Significant reduction | p < 0.05 |

| Nrf2 Protein Levels | PAH-PASMCs | This compound | Increased levels | - |

| NF-κB (nuclear) | PAH-PASMCs | This compound | Significant reduction | p < 0.05 |

| Phosphorylated ERK1/2 | PAH-PASMCs | This compound | Significant reduction | p < 0.05 |

| HIF-1α mRNA | PAH-PASMCs | This compound | Reduction | - |

| Keap1 mRNA (with si-BRD4) | PAH-PASMCs | BRD4 siRNA | Significant reduction | p < 0.05 |

Note: Specific concentrations and fold changes were not consistently reported in the abstracts. The significance level of p < 0.05 was frequently cited.

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the antioxidant effects of this compound. These should be adapted based on specific cell types and experimental conditions.

High-Throughput Screening (HTS) for Inhibitors of PASMC Proliferation

-

Cell Seeding: Plate PAH-PASMCs in 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Addition: Add compounds from a chemical library (e.g., the Tohoku University Compound Library) to the wells at a fixed concentration. Include vehicle controls.

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

-

Proliferation Assay: Assess cell proliferation using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a cell viability reagent that measures ATP content.

-

Data Analysis: Calculate the percentage of proliferation inhibition for each compound relative to the vehicle control. Identify hits based on a predefined inhibition threshold.

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Cell Preparation: Seed cells in a multi-well plate suitable for fluorescence measurements and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of this compound or vehicle control for a specified duration.

-

Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as CellROX Green or 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), according to the manufacturer's instructions.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer at the appropriate excitation and emission wavelengths.

-

Data Analysis: Quantify the relative fluorescence units (RFU) and normalize to a cell number or protein concentration control. Compare the ROS levels in treated cells to the vehicle control.

Western Blot for Nrf2 and NF-κB

-

Cell Lysis: Treat cells with this compound or vehicle. For NF-κB analysis, prepare nuclear and cytoplasmic extracts. For total protein, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against Nrf2, NF-κB p65, or other proteins of interest. Follow with incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or Lamin B1 (for nuclear extracts).

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound's Antioxidant Effect

Caption: this compound's antioxidant signaling cascade.

Experimental Workflow for Assessing Antioxidant Effects

Caption: Workflow for in vitro antioxidant assessment.

Conclusion

This compound demonstrates robust antioxidant effects through a multi-pronged mechanism centered on the activation of the Nrf2 pathway and the inhibition of NF-κB and HIF-1α signaling. These actions collectively reduce cellular ROS levels, mitigate inflammation, and restore mitochondrial function. The quantitative data, though requiring further detailed characterization, strongly support its potential as a therapeutic agent for diseases driven by oxidative stress. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and build upon the current understanding of this compound's antioxidant properties.

References

Methodological & Application

Celastramycin A: A Novel Therapeutic Avenue for Pulmonary Hypertension

Application Notes for Researchers and Drug Development Professionals

Introduction

Celastramycin A, a benzoyl pyrrole-type compound, has emerged as a promising novel therapeutic agent for Pulmonary Arterial Hypertension (PAH).[1][2][3] Preclinical studies have demonstrated its efficacy in ameliorating pulmonary hypertension in multiple in vivo models.[1][2][3][4][5] The primary mechanism of action of this compound involves the inhibition of excessive proliferation of pulmonary artery smooth muscle cells (PASMCs), a key pathological feature of PAH.[1][2][4] This is achieved through a multi-faceted approach that includes anti-inflammatory effects, reduction of oxidative stress, and restoration of mitochondrial function.[1][2][4][5]

Mechanism of Action

This compound exerts its therapeutic effects by modulating several key signaling pathways implicated in the pathogenesis of PAH. Mechanistic analyses have revealed that this compound:

-

Reduces HIF-1α and NF-κB Protein Levels: It downregulates the protein levels of hypoxia-inducible factor 1α (HIF-1α) and nuclear factor-κB (NF-κB) in PASMCs from PAH patients.[1][2][5] This leads to a reduction in the secretion of inflammatory cytokines.[1][2]

-

Combats Oxidative Stress: The compound decreases reactive oxygen species (ROS) levels in PAH-PASMCs by increasing the protein levels of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular response to oxidative stress.[1][2][3][5]

-

Improves Mitochondrial Metabolism: this compound has been shown to enhance mitochondrial energy metabolism and recover mitochondrial network formation in PAH-PASMCs.[1][2][3][4][5]

-

Interacts with ZFC3H1: The therapeutic effects of this compound are regulated by its binding partner, zinc finger C3H1 domain-containing protein (ZFC3H1).[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies of this compound in models of pulmonary hypertension.

Table 1: Efficacy of this compound in Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats

| Parameter | Vehicle Control | This compound (3 mg/kg/day) | Outcome |

| Right Ventricular Systolic Pressure (RVSP) | Significantly Elevated | Significantly Reduced | Amelioration of pulmonary hypertension[4] |

| Right Ventricular (RV) Hypertrophy | Significantly Increased | Significantly Reduced | Attenuation of cardiac remodeling[4] |

| Muscularization of Distal Pulmonary Arteries | Significantly Increased | Significantly Suppressed | Inhibition of vascular remodeling[4] |

Table 2: Effect of this compound on Inflammatory Mediators in the Lungs of MCT-Treated Rats

| Cytokines/Chemokines/Growth Factors | Vehicle Control | This compound (3 mg/kg/day) | Outcome |

| Various pro-inflammatory mediators | Elevated | Significantly Reduced | Anti-inflammatory effect in vivo[4] |

Experimental Protocols

Monocrotaline (MCT)-Induced Pulmonary Hypertension Model in Rats

This protocol describes the induction of pulmonary hypertension in rats using monocrotaline and subsequent treatment with this compound.

Materials:

-

Male Sprague-Dawley rats

-

Monocrotaline (MCT)

-

This compound

-

Vehicle (e.g., DMSO, saline)

-

Syringes and needles for subcutaneous and intraperitoneal injections

Procedure:

-

Induction of Pulmonary Hypertension:

-

Administer a single subcutaneous injection of monocrotaline (60 mg/kg) to the rats.[4]

-

-

Treatment Regimen:

-

Following MCT injection, administer this compound daily via intraperitoneal injection at a dose of 3 mg/kg/day for 3 weeks.[4]

-

A control group should receive daily intraperitoneal injections of the vehicle for the same duration.

-

-

Monitoring:

-

Monitor the body weight and food consumption of the animals throughout the study.[4]

-

-

Endpoint Analysis:

-

At the end of the 3-week treatment period, perform hemodynamic measurements to assess Right Ventricular Systolic Pressure (RVSP).

-

Harvest the heart and lungs for further analysis.

-

Assess right ventricular hypertrophy by measuring the ratio of the right ventricle weight to the left ventricle plus septum weight (RV/LV+S).

-

Perform histological analysis of the lung tissue to evaluate the muscularization of distal pulmonary arteries.

-

Measure the levels of cytokines, chemokines, and growth factors in lung tissue homogenates.[4]

-

Visualizations

Caption: Signaling pathway of this compound in PASMCs.

Caption: In vivo experimental workflow for this compound.

References

Celastramycin A Administration in Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Celastramycin A in preclinical animal studies, with a focus on its application in pulmonary hypertension models. The information is compiled from published research to guide experimental design and execution.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound administration in rodent models.

Table 1: this compound Dosage and Administration in Animal Models of Pulmonary Hypertension

| Animal Model | Species | Administration Route | Dosage | Duration | Reference |

| Hypoxia-Induced Pulmonary Hypertension | Mouse | Osmotic Pump (Subcutaneous) | 10 mg/kg/day | 3 weeks | [1] |

| Monocrotaline-Induced Pulmonary Hypertension | Rat | Intraperitoneal Injection | 3 mg/kg/day | 3 weeks | [1] |

| Sugen/Hypoxia-Induced Pulmonary Hypertension | Rat | Intraperitoneal Injection | 3 mg/kg/day | 2 weeks |

Experimental Protocols

Protocol 1: Induction of Monocrotaline-Induced Pulmonary Hypertension in Rats

This protocol describes the induction of pulmonary hypertension in rats using a single injection of monocrotaline (MCT).

Materials:

-

Monocrotaline (MCT)

-

Sterile 0.9% saline

-

Male Sprague-Dawley rats (or other suitable strain)

-

Syringes and needles for subcutaneous injection

Procedure:

-

Prepare a fresh solution of MCT in sterile saline. The concentration should be calculated to deliver a dose of 60 mg/kg in a small volume (e.g., 1-2 mL/kg).

-

Weigh each rat to determine the precise volume of MCT solution to be administered.

-

Administer a single subcutaneous injection of MCT (60 mg/kg) to each rat.[1]

-

House the animals under standard laboratory conditions with free access to food and water.

-

Monitor the animals daily for signs of distress, including respiratory difficulty, lethargy, and weight loss.

-

Pulmonary hypertension typically develops over 3-4 weeks, characterized by increased right ventricular systolic pressure (RVSP) and right ventricular hypertrophy.[1]

Protocol 2: Induction of Sugen/Hypoxia-Induced Pulmonary Hypertension in Rodents

This model induces a more severe and progressive form of pulmonary hypertension that closely mimics the human disease.

Materials:

-

Sugen 5416 (SU5416)

-

Vehicle for SU5416 (e.g., Carboxymethylcellulose sodium, Polysorbate 80, and water)

-

Male rats or mice

-

Hypoxia chamber capable of maintaining 10% oxygen

-

Syringes and needles for subcutaneous injection

Procedure:

-

Prepare a suspension of SU5416 in a suitable vehicle. A common formulation is 0.5% (w/v) carboxymethylcellulose sodium, 0.5% (w/v) polysorbate 80, and 99% sterile water. The concentration should allow for a 20 mg/kg dose in a reasonable injection volume.

-

Administer a single subcutaneous injection of SU5416 (20 mg/kg) to each animal.

-

Immediately following the injection, place the animals in a hypoxia chamber maintained at 10% oxygen.

-

House the animals in the hypoxia chamber for 3 weeks with free access to food and water.

-

After the 3-week hypoxic period, return the animals to normoxic conditions (room air).

-

The disease will progress, and severe pulmonary hypertension is typically established in the following weeks.

Protocol 3: Administration of this compound via Intraperitoneal Injection in Rats

This protocol is suitable for daily administration of this compound in the rat models of pulmonary hypertension.

Materials:

-

This compound

-

A suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). Note: The exact vehicle for this compound was not specified in the primary literature. A common practice for poorly soluble compounds is to dissolve them in a small amount of DMSO and then dilute with a vehicle like Cremophor EL and saline. It is crucial to perform vehicle-only controls.

-

Male rats with induced pulmonary hypertension

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

On each day of treatment, prepare the final injection solution by diluting the stock solution to achieve a final concentration that allows for the administration of 3 mg/kg in a standard injection volume (e.g., 1-5 mL/kg).

-

Weigh each rat daily to ensure accurate dosing.

-

Administer this compound (3 mg/kg) or vehicle control via intraperitoneal injection once daily for the duration of the study (2-3 weeks).[1]

-

Monitor the animals for any adverse effects following injection.

Protocol 4: Administration of this compound via Osmotic Pump in Mice

This protocol allows for continuous administration of this compound in mouse models.

Materials:

-

This compound

-

A suitable vehicle for long-term stability and delivery (e.g., polyethylene glycol (PEG) 300 or a solution containing DMSO and PEG). Note: The specific vehicle was not detailed in the source literature. Vehicle selection should be based on solubility and compatibility with the osmotic pump.

-

ALZET® osmotic pumps (e.g., Model 2004, which has a 4-week duration and a release rate of 0.25 µL/hr, would be suitable for a 3-week study). The specific model was not mentioned in the primary reference.

-

Surgical instruments for subcutaneous implantation

-

Anesthesia and analgesia as per institutional guidelines

-

Male mice with induced pulmonary hypertension

Procedure:

-

Pump Preparation:

-

Based on the average weight of the mice and the desired dose of 10 mg/kg/day, calculate the required concentration of the this compound solution to be loaded into the pumps.

-

Calculation Example: For a 25g mouse, the daily dose is 0.25 mg. The ALZET Model 2004 pump delivers 6 µL per day (0.25 µL/hr * 24 hr). Therefore, the required concentration is 0.25 mg / 6 µL = 41.67 mg/mL.

-

Prepare the this compound solution in the chosen sterile vehicle at the calculated concentration.

-

Fill the osmotic pumps with the this compound solution or vehicle according to the manufacturer's instructions.

-

Prime the pumps by incubating them in sterile saline at 37°C for at least 4-6 hours before implantation to ensure immediate delivery upon implantation.

-

-

Surgical Implantation:

-

Anesthetize the mouse using an approved anesthetic agent.

-

Shave and sterilize the skin on the back, slightly posterior to the scapulae.

-

Make a small incision in the skin and create a subcutaneous pocket using blunt dissection.

-

Insert the primed osmotic pump into the subcutaneous pocket.

-

Close the incision with wound clips or sutures.

-

Administer post-operative analgesia as required.

-

-

Post-Operative Care:

-

Monitor the animals daily for the first few days post-surgery for any signs of infection or distress.

-

The pumps will continuously deliver this compound for the specified duration.

-

Signaling Pathways and Experimental Workflows